2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid
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Overview
Description
2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid is an organic compound with the molecular formula C9H14F2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group attached to a cyclohexyl ring, and an acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes methoxylation to form 1-methoxycyclohexanol.
Fluorination: The methoxycyclohexanol is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the two fluorine atoms.
Acetic Acid Introduction: Finally, the fluorinated intermediate is reacted with a suitable acetic acid derivative under acidic conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetic acid moiety to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or modulation of their activity. The methoxy group and acetic acid moiety contribute to its overall chemical reactivity and stability .
Comparison with Similar Compounds
2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid can be compared with similar compounds such as:
2,2-Difluoroacetic acid: Lacks the cyclohexyl and methoxy groups, making it less complex and potentially less versatile in chemical reactions.
2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its reactivity and biological activity.
2,2-Difluoro-2-(1-methoxyphenyl)acetic acid: Contains a phenyl ring instead of a cyclohexyl ring, leading to different chemical and physical properties.
Properties
IUPAC Name |
2,2-difluoro-2-(1-methoxycyclohexyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O3/c1-14-8(5-3-2-4-6-8)9(10,11)7(12)13/h2-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJVQDFNFQWINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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